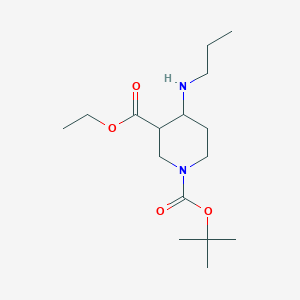
1-(Tert-butyl) 3-ethyl 4-(propylamino)piperidine-1,3-dicarboxylate
Overview
Description
“1-(Tert-butyl) 3-ethyl 4-(propylamino)piperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C16H30N2O4. It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C16H30N2O4/c1-5-8-14-11-6-9-15 (10-7-11)5-4-8-14/h11,14H,5-10H2,1-4H3 .
Scientific Research Applications
Synthetic Routes and Industrial Applications
A study by Mi (2015) on the synthetic routes of vandetanib, a compound structurally related to the subject chemical, highlights the importance of tert-butyl and ethyl groups in industrial-scale synthesis. The research discusses the optimization of synthetic routes for pharmaceutical compounds, indicating the potential utility of similar tert-butyl and ethyl compounds in drug manufacturing and industrial chemistry (Mi, 2015).
Environmental and Biodegradation Studies
Thornton et al. (2020) reviewed the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound sharing the tert-butyl ether functional group. This review could suggest areas of environmental science research where 1-(Tert-butyl) 3-ethyl 4-(propylamino)piperidine-1,3-dicarboxylate may be applied, particularly in understanding its biodegradation and environmental impact (Thornton et al., 2020).
Chemical Analysis and Material Science
Research on the thermophysical properties of mixtures containing MTBE, TAME, and other ethers (Marsh et al., 1999) could provide a framework for analyzing the properties of this compound in material science and chemical engineering contexts. Understanding the interactions and properties of such mixtures is crucial for applications ranging from fuel additives to pharmaceutical solvents (Marsh et al., 1999).
Synthesis of N-heterocycles
Philip et al. (2020) discussed the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, highlighting the broad utility of tert-butyl compounds in synthesizing structurally diverse compounds for pharmaceutical applications. This review underscores the relevance of tert-butyl derivatives in medicinal chemistry and drug design (Philip et al., 2020).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Tert-butyl) 3-ethyl 4-(propylamino)piperidine-1,3-dicarboxylate . These factors include pH, temperature, and the presence of other molecules in the environment. Understanding how these factors affect the compound’s action can provide valuable insights into optimizing its use and potential applications.
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(propylamino)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-6-9-17-13-8-10-18(15(20)22-16(3,4)5)11-12(13)14(19)21-7-2/h12-13,17H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHBRHCPFGBRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)
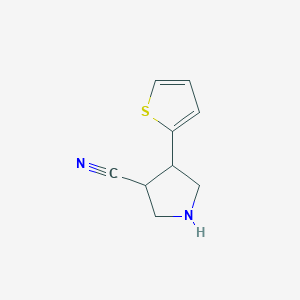
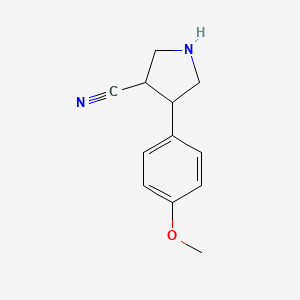
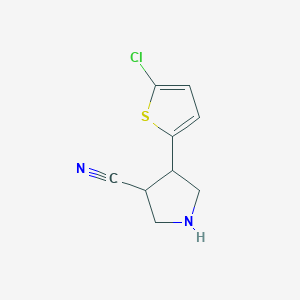
![8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol](/img/structure/B1478542.png)
![2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478544.png)
![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
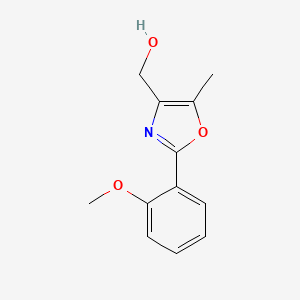
![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol](/img/structure/B1478551.png)
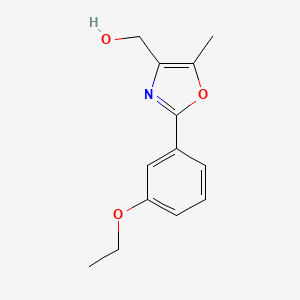
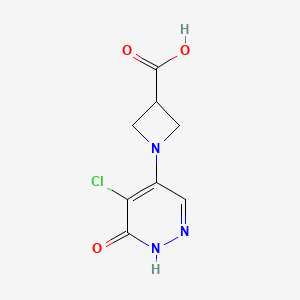
![3-(piperidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1478556.png)
